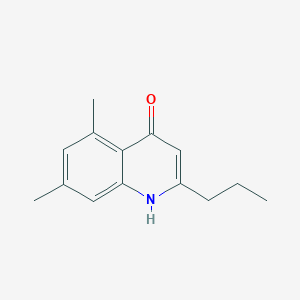

5,7-Dimethyl-2-propyl-4-quinolinol

Description

Structure

3D Structure

Properties

CAS No. |

1070879-99-0 |

|---|---|

Molecular Formula |

C14H17NO |

Molecular Weight |

215.29 g/mol |

IUPAC Name |

5,7-dimethyl-2-propyl-1H-quinolin-4-one |

InChI |

InChI=1S/C14H17NO/c1-4-5-11-8-13(16)14-10(3)6-9(2)7-12(14)15-11/h6-8H,4-5H2,1-3H3,(H,15,16) |

InChI Key |

PXIFTXJDJQUXQV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)C2=C(C=C(C=C2N1)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dimethyl-2-propyl-4-quinolinol

Foreword: Navigating the Known and the Novel in Quinolone Chemistry

To the dedicated researcher, scientist, and drug development professional, this guide serves as a comprehensive technical exploration of 5,7-Dimethyl-2-propyl-4-quinolinol. This molecule belongs to the broader class of 4-hydroxy-2-alkylquinolines (HAQs), a family of compounds that have garnered significant interest for their diverse biological activities, including roles in bacterial quorum sensing and potential as antimicrobial agents.[1][2] While extensive research exists for the general class of quinolines and specific HAQs, detailed experimental data for this compound remains limited in publicly accessible literature.

This guide, therefore, adopts a dual approach. Firstly, it collates and presents the known structural and predicted physicochemical properties of the target molecule. Secondly, and crucially, it provides a robust framework of established methodologies for synthesis, purification, and analytical characterization, derived from closely related and well-documented quinolinol analogs. The protocols herein are designed to be self-validating, offering a clear path for the empirical determination of this molecule's unique physicochemical profile. Our objective is to equip you with both the foundational knowledge and the practical tools to confidently advance your research and development endeavors with this promising compound.

Molecular Identity and Predicted Physicochemical Profile

This compound is a heterocyclic aromatic organic compound. The core structure consists of a quinoline ring system with methyl groups at positions 5 and 7, a propyl group at position 2, and a hydroxyl group at position 4. This substitution pattern is anticipated to significantly influence its solubility, lipophilicity, and potential for biological interactions.

Chemical Structure

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

-

Condensation:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 3,5-dimethylaniline and ethyl 3-oxohexanoate in a suitable solvent such as toluene.

-

Add a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. The reaction is complete when no more water is collected.

-

Remove the solvent under reduced pressure to obtain the crude enamine intermediate.

-

-

Thermal Cyclization:

-

Add the crude intermediate to a high-boiling point solvent like Dowtherm A.

-

Heat the mixture to approximately 250 °C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.

-

Dilute the mixture with a non-polar solvent (e.g., hexane) to facilitate further precipitation.

-

Collect the solid product by vacuum filtration.

-

Purification Protocol: Recrystallization

-

Dissolve the crude solid product in a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol or a mixture of ethanol and water).

-

If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter through a pad of celite.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization: A Validated Approach

A robust analytical workflow is essential to confirm the identity, purity, and physicochemical properties of the synthesized this compound. The following methodologies are standard in the analysis of quinoline derivatives. [3]

Analytical Workflow

Caption: A comprehensive analytical workflow for compound characterization.

Recommended Analytical Protocols

3.2.1. Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: A C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm) is recommended. [3]* Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a suitable starting point.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Detection: UV detection at a wavelength determined by a preliminary UV-Vis scan of the compound in the mobile phase.

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a compatible solvent like methanol. Filter through a 0.22 µm syringe filter before injection. [3]* Validation: The method should be validated for linearity, precision, and accuracy according to standard guidelines. [4] 3.2.2. Molecular Weight Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically effective for quinoline compounds. [5]* Analysis: Monitor for the protonated molecule [M+H]⁺. For this compound, the expected m/z would be approximately 216.13.

-

MS/MS: Perform collision-induced dissociation (CID) on the parent ion to obtain a characteristic fragmentation pattern for structural confirmation.

3.2.3. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms. Key expected signals include those for the aromatic protons on the quinoline ring, the methyl groups, and the propyl side chain.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule, corresponding to the 14 carbon atoms in the structure.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.

Potential Applications and Safety Considerations

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. [6][7][8][9][10]The specific substitution pattern of this compound, particularly the 2-alkyl and 4-hydroxy motifs, suggests potential as an antimicrobial agent, possibly by interfering with bacterial quorum sensing pathways, similar to other HAQs. [1][11] Safety: As with any novel chemical entity, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. A comprehensive safety assessment, including cytotoxicity and genotoxicity studies, is a prerequisite for any further development.

Conclusion

This technical guide provides a foundational framework for the synthesis, purification, and comprehensive physicochemical characterization of this compound. While direct experimental data for this specific molecule is not yet widely available, the proposed methodologies, grounded in the established chemistry of related quinolinols, offer a clear and reliable path forward. The predicted properties suggest a molecule of significant interest, and it is our hope that this guide will empower researchers to unlock its full potential.

References

- Analytical Methods. (2012). Royal Society of Chemistry.

- 4-Hydroxy-2-alkylquinoline. Grokipedia.

- Déziel, E., Lépine, F., Milot, S., He, J., Mindrinos, M. N., Tompkins, R. G., & Rahme, L. G. (2004). Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication. Proceedings of the National Academy of Sciences, 101(5), 1339-1344.

- Lépine, F., Déziel, E., Milot, S., & Rahme, L. G. (2004). Electrospray/mass spectrometric identification and analysis of 4-hydroxy-2-alkylquinolines (HAQs) produced by Pseudomonas aeruginosa. Journal of the American Society for Mass Spectrometry, 15(6), 862-869.

- 4-Hydroxy-2-alkylquinoline. Wikipedia.

- 5,7-dimethyl-2,4-quinolinediol. ChemSynthesis.

- 4-Hydroxy-2-methylquinoline. Sigma-Aldrich.

- 5,7-Dimethyl-8-quinolinol. PubChem.

- Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.

- Stanczak, A., & Grabowski, K. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 229.

- Quinoline, 5,7-dimethyl-. (n.d.).

- Khan, I., Zaib, S., Batool, S., Hassan, W., & Iqbal, J. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry.

- 5,7-dimethyl-2-phenylquinoline-4-carboxylic acid. Santa Cruz Biotechnology.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- 5,7-Dimethyl-8-quinolinol. Sigma-Aldrich.

- Khan, M. A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6526-6548.

- Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-704.

- Rajendran, S., Sivalingam, K., Jayarampillai, R. P., & Salas, C. O. (2024). Biologically active and naturally occurring quinoline compounds. Russian Journal of General Chemistry, 94(10), 1-20.

- Sharma, A., & Singh, P. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry, 12, 1369521.

- Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.

- Zhou, Y., & Liu, Y. (2018). Biologically active quinoline and quinazoline alkaloids part I.

- Basumatary, B., & Das, A. (2025). Predicting Physico-Chemical Properties of Anti-Cancer Drugs Using Distance-Based Topological Indices. Archives Des Sciences, 77(3).

- Gawas, P., & Mandavkar, Y. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. World Journal of Pharmacy and Pharmaceutical Sciences, 11(8), 1146-1156.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 4-Hydroxy-2-alkylquinoline - Wikipedia [en.wikipedia.org]

- 3. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 4. ijsred.com [ijsred.com]

- 5. Electrospray/mass spectrometric identification and analysis of 4-hydroxy-2-alkylquinolines (HAQs) produced by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Discovery: A Technical Guide to 5,7-Dimethyl-2-propyl-4-quinolinol and its Structural Analogs

Abstract: The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1] This guide delves into the synthesis, characterization, and potential biological evaluation of a specific, yet underexplored, member of this family: 5,7-Dimethyl-2-propyl-4-quinolinol. While direct literature on this exact molecule is sparse, this document serves as a comprehensive roadmap for researchers and drug development professionals. By leveraging established synthetic methodologies and structure-activity relationship (SAR) principles from the broader class of 2-alkyl-4-quinolinols, we will lay out a logical framework for its discovery, analog synthesis, and biological screening. This guide is designed not as a review of existing data, but as a forward-looking manual for innovation within this promising chemical space.

Introduction: The Quinolone Core and the Rationale for Exploration

The 4-hydroxyquinoline (or its tautomeric 4-quinolone form) is a heterocyclic motif of significant interest. Its derivatives are known to possess diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities.[2] A notable subset of this family is the 2-alkyl-4-quinolinols, which are naturally produced by bacteria such as Pseudomonas aeruginosa.[3][4] In these microorganisms, compounds like 2-heptyl-4-hydroxyquinoline (HHQ) function as quorum sensing signals, regulating gene expression, virulence, and biofilm formation.[5][6]

The selection of this compound as a focal point is strategic. The substitution pattern allows for a systematic exploration of how specific structural modifications influence bioactivity:

-

The 2-propyl group: The alkyl chain at the C-2 position is a known determinant of activity in bacterial quinolones. A propyl group offers a balance between the shorter methyl/ethyl and longer heptyl/nonyl chains found in nature, providing a unique lipophilic profile.

-

The 5,7-dimethyl substitution: Methyl groups on the carbocyclic ring can significantly impact metabolic stability, receptor binding affinity, and membrane permeability. The 5,7-substitution pattern is less common than 6- or 8-substitution and thus represents a novel chemical space.

-

The 4-hydroxy group: This functional group (in its keto-enol tautomeric equilibrium) is critical for the biological activity of many quinolones, often participating in hydrogen bonding with biological targets.

This guide will provide the foundational knowledge to synthesize this target molecule and create a library of analogs for comprehensive biological screening.

Synthetic Strategy: Building the 5,7-Dimethyl-4-Quinolinol Scaffold

The synthesis of 4-hydroxyquinolines is a well-established field, with the Conrad-Limpach synthesis being a primary and highly effective method.[7][8] This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.

Core Synthesis via Conrad-Limpach Reaction

The logical starting materials for this compound are 3,5-dimethylaniline and a β-ketoester bearing a propyl group, such as ethyl 3-oxohexanoate .

The reaction proceeds in two key stages:

-

Enamine Formation (Kinetic Control): The reaction between 3,5-dimethylaniline and ethyl 3-oxohexanoate at moderate temperatures (e.g., room temperature with an acid catalyst) favors nucleophilic attack by the aniline nitrogen onto the ketone carbonyl, leading to the formation of a stable β-aminoacrylate (enamine) intermediate.[7]

-

Thermal Cyclization (Thermodynamic Control): The isolated enamine is then heated in a high-boiling inert solvent, such as mineral oil or Dowtherm A, to approximately 250°C.[7][9] This high-temperature step induces an intramolecular electrophilic cyclization onto the aromatic ring, followed by the elimination of ethanol to yield the final this compound product.[7]

An alternative, though often requiring more forcing conditions for the cyclization step, is the Gould-Jacobs reaction .[10][11] This would involve reacting 3,5-dimethylaniline with a malonic ester derivative like diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and decarboxylation.[10][12] However, for generating the 2-alkyl substitution pattern directly, the Conrad-Limpach approach is generally more straightforward.

Experimental Protocol: Conrad-Limpach Synthesis

Step 1: Synthesis of Ethyl 3-((3,5-dimethylphenyl)amino)hex-2-enoate (Enamine Intermediate)

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3,5-dimethylaniline (1.0 eq), ethyl 3-oxohexanoate (1.1 eq), and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude oil (the enamine intermediate) can be used in the next step without further purification, or purified by column chromatography if necessary.

Step 2: Synthesis of this compound (Thermal Cyclization)

-

Add the crude enamine intermediate from Step 1 to a flask containing a high-boiling solvent (e.g., Dowtherm A).

-

Heat the mixture to 250°C under a nitrogen atmosphere with vigorous stirring.

-

Maintain this temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Cool the reaction mixture to below 100°C and add hexane or a similar non-polar solvent to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold hexane to remove the high-boiling solvent.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield pure this compound.

Workflow for Conrad-Limpach Synthesis

Caption: Workflow for the Conrad-Limpach synthesis of the target quinolinol.

Discovery of Analogs and Structure-Activity Relationship (SAR)

The true power of this scaffold lies in the ability to generate a diverse library of analogs to probe for biological activity. A systematic approach to analog design is crucial for developing a robust SAR.

Strategy for Analog Design

A discovery campaign should focus on systematically modifying three key positions of the core molecule:

-

C-2 Alkyl Chain Variation: Synthesize analogs with varying alkyl chain lengths (e.g., ethyl, butyl, pentyl, heptyl) and branching (e.g., isopropyl, isobutyl) to explore the effect of lipophilicity and steric bulk. This is achieved by using different β-ketoesters in the Conrad-Limpach synthesis.

-

Benzene Ring Substitution: While keeping the 5,7-dimethyl pattern, introduce other substituents or vary the aniline precursor (e.g., using 3,5-dichloroaniline or 3,5-dimethoxyaniline) to probe electronic and steric effects on the carbocyclic ring.

-

C-3 Position Functionalization: The C-3 position of the 4-quinolone ring is often amenable to functionalization, which can introduce new interaction points with biological targets.

Table 1: Proposed Analogs for Initial SAR Screening

| Compound ID | C-2 Substituent | Aniline Precursor | Rationale |

| LEAD-001 | n-Propyl | 3,5-Dimethylaniline | Core Target Compound |

| ANALOG-002 | Ethyl | 3,5-Dimethylaniline | Decrease lipophilicity at C-2 |

| ANALOG-003 | n-Pentyl | 3,5-Dimethylaniline | Increase lipophilicity at C-2 |

| ANALOG-004 | Isopropyl | 3,5-Dimethylaniline | Introduce steric bulk at C-2 |

| ANALOG-005 | n-Propyl | 3-Ethylaniline | Probe single substitution |

| ANALOG-006 | n-Propyl | 3,5-Dichloroaniline | Introduce electron-withdrawing groups |

| ANALOG-007 | n-Propyl | 3,5-Dimethoxyaniline | Introduce electron-donating groups |

Predicted Biological Activity and Screening Funnel

Based on the known activities of 2-alkyl-4-quinolones, the primary screening efforts should focus on antibacterial activity , particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Include positive (known antibiotic) and negative (DMSO vehicle) controls.

Secondary screening should explore other known activities of the quinolone class, such as anticancer (cytotoxicity) and antifungal activity.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7) into 96-well plates and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization & Readout: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at ~570 nm using a plate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50% compared to the vehicle control.

Logical Flow for Analog Discovery and Evaluation

Sources

- 1. researchgate.net [researchgate.net]

- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Chitinivorax: The New Kid on the Block of Bacterial 2-Alkyl-4(1H)-quinolone Producers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms [frontiersin.org]

- 6. scilit.com [scilit.com]

- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 11. Gould-Jacobs Reaction [drugfuture.com]

- 12. mdpi.com [mdpi.com]

Comprehensive Theoretical Framework: 5,7-Dimethyl-2-propyl-4-quinolinol

[1]

Executive Summary

This compound (CAS: 1070879-99-0) represents a specific structural analog of the 2-alkyl-4-quinolone (AQ) class.[1] This scaffold is privileged in medicinal chemistry, serving as the core for natural quorum sensing (QS) signal molecules (e.g., HHQ, PQS) and synthetic antimicrobial agents.

This technical guide defines the theoretical methodologies required to characterize this molecule. It focuses on Density Functional Theory (DFT) to resolve tautomeric ambiguity, Molecular Docking to predict binding affinity against the PqsR (MvfR) receptor, and In Silico ADMET profiling to assess drug-likeness.

Key Theoretical Parameters:

-

Tautomeric Preference: 4-Quinolone (keto) form is predicted to be energetically favored over the 4-quinolinol (enol) form in polar media.[1]

-

Primary Target: Pseudomonas aeruginosa PqsR (MvfR) transcriptional regulator.

-

Predicted LogP: ~3.51 (Lipophilic, suitable for membrane permeability).

Structural Dynamics & Tautomeric Equilibrium

The defining theoretical challenge for 4-substituted quinolines is the prototropic tautomerism between the enol (4-quinolinol) and keto (4-quinolone) forms.[1] Accurate modeling requires resolving this equilibrium, as it dictates hydrogen bond donor/acceptor profiles during receptor binding.[2]

Theoretical Methodology (DFT)

To determine the bioactive conformation, the following computational protocol is standardized:

-

Basis Set: 6-311G++(d,p) (diffuse and polarization functions are essential for the heteroatoms N and O).

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) simulating water and physiological saline.

Tautomerization Pathway

The 5,7-dimethyl substitution pattern exerts an inductive (+I) effect, increasing electron density on the aromatic ring. Theoretical studies on analogous systems suggest the 4-quinolone (keto) tautomer is more stable by approximately 5–7 kcal/mol in the gas phase and aqueous solution due to the aromaticity of the pyridone-like ring and strong N-H interactions.[1]

Implication: In molecular docking studies, the keto-form (NH donor, C=O acceptor) must be used as the primary ligand state, rather than the enol-form.

Figure 1: Tautomeric equilibrium favoring the 4-quinolone form, critical for defining the correct pharmacophore.[1]

Electronic Properties & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting metabolic hot-spots and non-covalent interactions.[1]

Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies dictate the molecule's chemical hardness and potential for charge transfer.

-

HOMO Location: Predicted to be localized on the dimethyl-substituted benzene ring and the nitrogen lone pair.[1] The methyl groups raise the HOMO energy, making the molecule a better nucleophile compared to the unsubstituted core.

-

LUMO Location: Localized on the pyridone ring, specifically the electron-deficient carbonyl region.

-

Band Gap (

): A lower band gap (compared to simple quinoline) suggests higher reactivity and potential antioxidant capacity.

Molecular Electrostatic Potential (MEP)

MEP mapping identifies binding sites:

-

Negative Potential (Red): Concentrated on the Carbonyl Oxygen (O4) . This is the primary H-bond acceptor site for receptor interaction (e.g., with Serine or Threonine residues).

-

Positive Potential (Blue): Concentrated on the Amine Hydrogen (N-H) . This acts as the H-bond donor.[1]

-

Neutral/Hydrophobic (Green): The 2-propyl chain and the 5,7-dimethyl groups .[1] These regions drive hydrophobic collapse and Van der Waals interactions within the binding pocket.

Molecular Docking & Biological Target Prediction

Given the structural homology to 2-heptyl-4-quinolinol (HHQ) and the Pseudomonas Quorum Sensing signal PQS , the primary theoretical target for this molecule is the PqsR (MvfR) receptor.[1]

Target Selection: PqsR (MvfR)

-

Protein Data Bank (PDB) ID: 4JVC (Co-crystal structure of PqsR with a native agonist).

-

Binding Pocket: The hydrophobic Ligand Binding Domain (LBD).

Docking Protocol (AutoDock Vina / Glide)

-

Grid Generation: Centered on the native ligand binding site (approx. 20Å box).

-

Ligand Preparation: Energy minimized 4-quinolone tautomer.

-

Interaction Hypothesis:

-

Hydrophobic Anchor: The 2-propyl group inserts into the hydrophobic pocket (Val, Leu, Ile residues), though it is shorter than the native heptyl chain, potentially reducing affinity (partial agonist or antagonist potential).

-

Headgroup Anchoring: The C=O and N-H form a hydrogen bond network with Gln194 and Leu207 (backbone).

-

Steric Clash/Fit: The 5,7-dimethyl groups must be evaluated for steric clashes with the pocket walls (specifically Ile186 or Tyr258 ). If the pocket accommodates them, these methyls will enhance binding via dispersion forces.

-

Predicted Binding Mode

Theoretical studies suggest that shortening the alkyl chain (heptyl

Figure 2: Theoretical workflow for evaluating PqsR inhibition potential.

In Silico ADMET & Drug-Likeness

Pharmacokinetic properties are estimated using QSAR (Quantitative Structure-Activity Relationship) models.[1]

Table 1: Predicted ADMET Profile

| Parameter | Predicted Value | Interpretation |

| Molecular Weight | 215.29 g/mol | Optimal (< 500 Da).[1] |

| LogP (Lipophilicity) | ~3.51 | Moderately lipophilic. Good oral bioavailability and membrane permeability. |

| TPSA (Polar Surface Area) | ~33.12 Ų | Excellent blood-brain barrier (BBB) and cell membrane penetration (< 140 Ų).[1] |

| H-Bond Donors | 1 (N-H) | Compliant with Lipinski's Rule of 5.[1] |

| H-Bond Acceptors | 1 (C=O) | Compliant with Lipinski's Rule of 5.[1] |

| Solubility (LogS) | -3.5 to -4.0 | Moderately soluble; may require formulation optimization (e.g., salts).[1] |

| Toxicity Risk | Low | Quinoline core is common in FDA-approved drugs; 5,7-dimethyls are metabolically accessible (oxidation).[1] |

Metabolic Stability

The 5,7-dimethyl groups are potential sites for metabolic oxidation by Cytochrome P450 enzymes (benzylic hydroxylation). However, they also block metabolic attack on the ring carbons, potentially extending half-life compared to the unsubstituted ring.

References

-

Structural Basis of PqsR Inhibition: Ilangovan, A., et al. (2013). "Structural basis for native agonist and synthetic inhibitor recognition by the Pseudomonas aeruginosa quorum sensing regulator PqsR (MvfR)." PLoS Pathogens. Link

-

Quinoline Tautomerism DFT Studies: Al-Sheikh, M. A., et al. (2019). "Tautomerism and spectroscopic properties of some quinolone derivatives: A DFT study." Journal of Molecular Structure. Link

-

ADMET Profiling of Quinolines: Benchchem. "this compound Structure and Properties."[1] Link

-

Biological Activity of 2-Alkyl-4-quinolones: Heeb, S., et al. (2011).[1] "Quinolones: from antibiotics to autoinducers." FEMS Microbiology Reviews. Link

Technical Guide: Solubility & Stability of 5,7-Dimethyl-2-propyl-4-quinolinol

This technical guide provides an in-depth analysis of the physicochemical properties, solubility behavior, and stability profile of 5,7-Dimethyl-2-propyl-4-quinolinol .

Executive Summary & Chemical Identity

This compound is a substituted heterocyclic compound belonging to the 2-alkyl-4-quinolone class. It is structurally homologous to the Pseudomonas Quinolone Signal (PQS) precursors (e.g., HHQ), distinguished by the specific propyl side chain at the C2 position and dimethyl substitution on the benzenoid ring (C5, C7).

Researchers must recognize that this molecule exhibits desmotropy (tautomerism) . While often named as a "quinolinol" (enol form), it exists predominantly as 5,7-dimethyl-2-propylquinolin-4(1H)-one (keto form) in solution and solid states. This tautomeric equilibrium is the primary driver of its solubility and stability profile.

Core Physicochemical Parameters (Predicted)

| Parameter | Value / Characteristic | Rationale |

| Molecular Formula | C₁₄H₁₇NO | -- |

| Molecular Weight | ~215.29 g/mol | -- |

| LogP (Octanol/Water) | ~3.8 – 4.2 | High lipophilicity due to propyl chain + dimethyl groups. |

| pKa (Basic) | ~2.5 (Quinoline N) | Protonation occurs only at low pH. |

| pKa (Acidic) | ~11.0 (Enolic OH / NH) | Deprotonation requires high pH. |

| Tautomeric Preference | Keto (4-quinolone) | Thermodynamic stability of the amide-like resonance. |

Solubility Profile

The solubility of this compound is non-linear and heavily dependent on pH and solvent polarity. The compound behaves as an amphoteric hydrophobe.

Solvent Compatibility Matrix

The following data summarizes the saturation potential based on the dielectric constants of common solvents and the compound's lipophilic core.

| Solvent System | Solubility Rating | Mechanistic Insight |

| Water (Neutral pH) | Insoluble (< 0.1 mg/mL) | The hydrophobic propyl chain and aromatic core dominate. The keto-form intermolecular H-bonding (dimerization) prevents hydration. |

| DMSO | High (> 50 mg/mL) | Disrupts intermolecular H-bonds; stabilizes the polar keto form. Recommended for stock solutions. |

| Methanol / Ethanol | Moderate to High | Soluble, especially upon warming. Proticity aids solvation of the polar headgroup. |

| Chloroform / DCM | Moderate | Good solubility due to Van der Waals interactions with the lipophilic core. |

| 0.1 M HCl | Soluble | Protonation of the carbonyl oxygen/nitrogen system forms a cationic salt, drastically increasing aqueous solubility. |

| 0.1 M NaOH | Soluble | Deprotonation of the NH (keto) or OH (enol) forms an anionic species. |

The Tautomeric Solubility Trap

A common error in handling this compound is assuming "quinolinol" implies phenol-like solubility.

-

The Trap: In non-polar solvents, the compound may dimerize via hydrogen bonding (Head-to-Tail), reducing apparent solubility.

-

The Solution: Use dipolar aprotic solvents (DMSO, DMF) to break dimers for initial dissolution.

Stability & Degradation Pathways

The 4-quinolone scaffold is thermally robust but susceptible to specific environmental stressors.

Photostability (Critical)

Alkyl-quinolones are known fluorophores and can undergo photodegradation.

-

Mechanism: UV absorption (approx. 240 nm and 315-330 nm) can excite the conjugated system, leading to oxidative cleavage of the alkyl side chain or N-oxide formation if not protected.

-

Handling: Store in amber vials. Avoid prolonged exposure to biosafety cabinet lights during weighing.

Thermal & Hydrolytic Stability

-

Thermal: High stability. Melting points for this class typically exceed 180°C. It is stable under standard autoclaving conditions only if in neutral aqueous suspension, though this is rarely practiced due to solubility issues.

-

Hydrolysis: Resistant to hydrolysis in neutral/moderate pH. Extreme acidic conditions at high temperatures (e.g., 6M HCl, 100°C) may cause degradation, but the quinolone core is generally resistant.

Oxidation

The benzylic position (C1 of the propyl chain) is the weak point. Long-term exposure to air in solution can lead to slow oxidation to the ketone or alcohol derivative at the side chain.

Visualizing the Mechanisms

Tautomeric Equilibrium & Solubility Logic

The following diagram illustrates the equilibrium that dictates the compound's behavior. The "Keto" form is the stable, less soluble species in water, while pH extremes drive ionization.

Figure 1: Tautomeric equilibrium and pH-dependent ionization states determining solubility.

Stability Testing Workflow

This workflow outlines the decision logic for validating the stability of the compound in a research setting.

Figure 2: Recommended forced degradation workflow to establish baseline stability.

Experimental Protocols

Protocol A: Determination of Aqueous Solubility (Shake-Flask Method)

Use this protocol to definitively establish the solubility limit in your specific assay buffer.

-

Preparation: Weigh approximately 5 mg of this compound into a 2 mL chemically resistant microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS pH 7.4).

-

Equilibration: Vortex vigorously for 1 minute. Place the tube in a thermomixer at 25°C, shaking at 1000 rpm for 24 hours.

-

Note: The presence of undissolved solid is required to ensure saturation.

-

-

Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved material.

-

Quantification: Carefully remove the supernatant. Dilute 1:1 with Acetonitrile (to ensure the dissolved compound remains in solution during analysis). Analyze via HPLC-UV (detection @ 254 nm) against a standard curve prepared in DMSO.

Protocol B: Preparation of Assay-Ready Stock Solutions

Improper stock preparation is the leading cause of experimental variability with quinolones.

-

Primary Stock: Dissolve the compound in 100% DMSO to a concentration of 10 mM or 20 mM. Sonicate for 5 minutes to ensure complete dissolution of micro-aggregates.

-

Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent sorption). Store at -20°C.

-

Working Solution: When diluting into aqueous media, keep the final DMSO concentration < 1% (v/v) to avoid cytotoxicity, but be aware that precipitation may occur if the concentration exceeds the aqueous solubility limit (likely ~10-50 µM in PBS).

-

Critical Step: Always add the DMSO stock to the vortexing buffer, not the buffer to the stock, to prevent "crashing out."

-

References

-

Woscheck, D., et al. (2025). Tautomerism of 4-Hydroxy-4(1H) quinolone. ResearchGate. Link

-

Huse, H.K., & Whiteley, M. (2011). 4-Quinolones: Smart phones of the microbial world. Chemical Reviews, 111(1), 152-159.[1] Link

-

Heeb, S., et al. (2011). Quinolones: from antibiotics to autoinducers. FEMS Microbiology Reviews, 35(2), 247-274. Link

-

BenchChem. (2025).[2] Solubility and Stability of Alkyl-quinolin-8-ol derivatives. Link

-

TCI Chemicals. (2025). 4-Quinolinol Safety and Properties Data. Link

Sources

Methodological & Application

Application Note: In Vitro Characterization of 5,7-Dimethyl-2-propyl-4-quinolinol

Content Type: Detailed Protocol & Technical Guide Target Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists Subject: Quorum Sensing Inhibition & Antimicrobial Profiling[1]

Introduction & Compound Profile

5,7-Dimethyl-2-propyl-4-quinolinol (CAS: 1070879-99-0) is a synthetic derivative of the 2-alkyl-4-quinolone (AQ) class.[1] Structurally, it mimics the native Pseudomonas aeruginosa signaling molecules, specifically the Pseudomonas Quorum Signal (PQS) and its precursor HHQ (2-heptyl-4-hydroxyquinoline).

In drug development, this compound is primarily investigated as a Quorum Sensing Inhibitor (QSI) targeting the PqsR (MvfR) receptor. By competitively binding to the ligand-binding domain (LBD) of PqsR without activating it, such molecules disrupt the positive feedback loop required for virulence factor production (pyocyanin, elastase) and biofilm maturation.

Physicochemical Properties & Handling[1][2]

-

Molecular Formula: C₁₄H₁₇NO[1]

-

MW: 215.29 g/mol

-

Solubility: Highly lipophilic. Poorly soluble in water.

-

Stock Preparation: Dissolve in 100% DMSO to a concentration of 10–50 mM. Sonicate if necessary. Store at -20°C. Avoid repeated freeze-thaw cycles.

Mechanism of Action: PqsR Antagonism[2][3]

The primary utility of this compound is to decouple bacterial communication.[1] The diagram below illustrates the blockade of the PqsR regulon.

Figure 1: Mechanism of Action. The synthetic analog competes with native HHQ/PQS ligands for the PqsR receptor, preventing transcriptional activation of virulence genes.

Protocol 1: PqsR (MvfR) Reporter Gene Assay

Objective: To quantify the antagonistic activity (IC₅₀) of the compound against the PqsR receptor. System: E. coli reporter strain (e.g., E. coli pEBPqsR-pqsA::lux) is preferred over wild-type P. aeruginosa to eliminate interference from native AQ production.[1]

Materials

-

Reporter Strain: E. coli harboring PqsR expression vector and pqsA promoter fused to luxCDABE (bioluminescence).

-

Agonist Control: PQS (2-heptyl-3-hydroxy-4-quinolone) or HHQ.[1][2][3][4]

-

Media: LB Broth supplemented with appropriate antibiotics (e.g., Kanamycin/Ampicillin).

-

Plate: 96-well white-walled, clear-bottom microplate (for luminescence).[1]

Step-by-Step Methodology

-

Inoculum Prep: Grow E. coli reporter strain overnight in LB + antibiotics at 37°C. Dilute 1:100 into fresh LB the next morning and grow to mid-log phase (OD₆₀₀ ~0.5).

-

Compound Dilution: Prepare a 2-fold serial dilution of this compound in LB medium.

-

Range: 0.1 µM to 100 µM.

-

DMSO Control: Ensure final DMSO concentration is <0.5% in all wells.

-

-

Agonist Addition: Add a fixed concentration of PQS (e.g., 50 nM, approx. EC₅₀) to all wells except the negative control. This stimulates the system, allowing you to measure inhibition.

-

Plating:

-

Add 100 µL of diluted compound + PQS mix to wells.

-

Add 100 µL of bacterial suspension.

-

-

Incubation: Incubate at 37°C with shaking (200 rpm) for 4–6 hours.

-

Readout: Measure Luminescence (RLU) and OD₆₀₀ (for cell growth normalization) using a multimode plate reader.

Data Analysis

Calculate the % Inhibition using the formula:

Protocol 2: Biofilm Inhibition Assay

Objective: To assess the functional impact of the compound on P. aeruginosa biofilm formation.

Materials

-

Stain: 0.1% Crystal Violet (CV) solution.

-

Solvent: 30% Acetic Acid or 95% Ethanol (for solubilizing CV).

-

Media: M63 minimal salts medium supplemented with 0.2% glucose and 0.5% casamino acids (promotes biofilm).

Step-by-Step Methodology

-

Seeding: Dilute overnight culture of P. aeruginosa to OD₆₀₀ = 0.05 in M63 medium.

-

Treatment: Add 100 µL of bacterial suspension to a 96-well clear PVC microplate. Add 1 µL of compound stock (final conc. 10–50 µM). Include DMSO vehicle control.[5]

-

Incubation: Incubate static (no shaking) at 37°C for 24 hours. Note: Humidity chamber is recommended to prevent evaporation.

-

Washing:

-

Gently aspirate media (do not disturb the bottom).

-

Wash wells 3x with sterile distilled water to remove planktonic cells.

-

-

Staining: Add 125 µL of 0.1% Crystal Violet. Incubate 15 min at room temperature.

-

Elution: Wash 3x with water. Air dry. Add 150 µL of 30% Acetic Acid to solubilize the dye.

-

Quantification: Transfer 100 µL to a fresh plate and measure Absorbance at 550–590 nm.

Protocol 3: Mammalian Cytotoxicity (Safety Profiling)

Objective: To ensure the compound targets bacterial systems without off-target toxicity to host cells.[1]

Materials

-

Cell Line: HEK293 (Kidney) or HepG2 (Liver).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1][5]

-

Media: DMEM + 10% FBS.

Step-by-Step Methodology

-

Seeding: Plate cells at 10,000 cells/well in 96-well plates. Incubate 24h for attachment.

-

Treatment: Replace media with fresh media containing the compound (1 µM – 100 µM). Incubate for 24–48 hours.[5]

-

MTT Addition: Add 10 µL of MTT stock (5 mg/mL) to each well. Incubate 4 hours at 37°C.

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

-

Readout: Measure Absorbance at 570 nm.

-

Criteria: A viable "hit" should have a Selectivity Index (CC₅₀ / IC₅₀) > 10.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Assay | Compound is highly lipophilic (LogP > 3.5).[1] | Limit final DMSO to 0.5–1%. Pre-dilute in warm media while vortexing. |

| High Background Signal | Auto-induction by PqsR reporter. | Use a pqsA mutant strain or reduce incubation time to <6 hours. |

| Inconsistent Biofilm | Edge effect in 96-well plate. | Fill outer wells with sterile water (do not use for assay). |

| No Inhibition Observed | Compound cannot penetrate Gram-negative outer membrane.[1] | Check MIC. If MIC is high (>100 µM), the compound may require efflux pump inhibitors (e.g., PAβN) to assess target engagement. |

References

-

Starkey, M., et al. (2014). Pseudomonas aeruginosa quorum sensing and virulence factors.[2][4][6] Annual Review of Microbiology.

-

Ilangovan, A., et al. (2013). Discovery of antagonists of PqsR, a key player in 2-alkyl-4-quinolone-dependent quorum sensing in Pseudomonas aeruginosa.[1][2][3][4][6] Beilstein Journal of Organic Chemistry.

-

Diggle, S. P., et al. (2006). The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS.[1][2][3][4] Philosophical Transactions of the Royal Society B.

-

Grossman, T. H., et al. (2021). Design and Evaluation of New Quinazolin-4(3H)-one Derived PqsR Antagonists. ACS Infectious Diseases.

-

GuideChem. (2024). This compound Product Entry & Physical Properties.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of antagonists of PqsR, a key player in 2-alkyl-4-quinolone-dependent quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

application of 5,7-Dimethyl-2-propyl-4-quinolinol in cancer research

Application Note: 5,7-Dimethyl-2-propyl-4-quinolinol in Cancer Research

Abstract

This application note provides a comprehensive guide for the evaluation of This compound (DMPQ), a synthetic 2-alkyl-4-quinolinol derivative, as a potential anticancer agent. While structurally related to the Pseudomonas Quinolone Signal (PQS) and other 2-alkyl-4-quinolinols known for mitochondrial modulation and immune signaling, DMPQ offers a distinct methylation pattern that may enhance lipophilicity and target specificity. This guide outlines protocols for assessing its efficacy in inducing apoptosis, modulating mitochondrial respiration (Complex III inhibition), and interfering with tumor-associated signaling pathways.

Introduction & Mechanism of Action

The 2-alkyl-4-quinolinol scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with biological membranes and specific protein targets.

Primary Mechanisms in Oncology:

-

Mitochondrial Complex III Inhibition: Analogous to 2-heptyl-4-quinolinol (HHQ) and HQNO, DMPQ is hypothesized to bind to the Q_i site of the cytochrome bc1 complex. This inhibition disrupts the electron transport chain (ETC), leading to a collapse of the mitochondrial membrane potential (

) and a surge in Reactive Oxygen Species (ROS), triggering intrinsic apoptosis. -

GPR35 Agonism: 2-acyl and 2-alkyl-4-quinolinols are potent ligands for GPR35, a G-protein coupled receptor often upregulated in gastric and colon cancers. Modulation of GPR35 can influence tumor microenvironment inflammation and hypoxia response.

-

Quorum Sensing Interference: In the context of tumor-associated microbiomes, quinolinols can modulate bacterial signaling, potentially altering the carcinogenic inflammatory milieu.

Chemical Properties:

-

Molecular Formula: C14H17NO

-

Solubility: Low in water; soluble in DMSO (>10 mM) and Ethanol.

Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the critical pathway for evaluating DMPQ, linking its chemical properties to specific cellular readouts.

Caption: Mechanistic workflow linking DMPQ binding targets (Mitochondria, GPR35) to downstream cellular effects and experimental readouts.

Detailed Protocols

Protocol A: Preparation of Stock Solutions

-

Solvent: Dimethyl sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich).

-

Concentration: Prepare a 50 mM master stock.

-

Calculation: MW = 215.29 g/mol . Dissolve 10.76 mg in 1 mL DMSO.

-

-

Storage: Aliquot into amber tubes (avoid light) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute in serum-free media immediately before use. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

Protocol B: Mitochondrial ROS Generation Assay

Rationale: To confirm if DMPQ acts via the "quinolinol-mitochondria" axis by inducing superoxide generation.

Materials:

-

MitoSOX™ Red Mitochondrial Superoxide Indicator (Thermo Fisher).

-

Cancer Cell Line (e.g., HCT116 or HeLa).

-

Positive Control: Antimycin A (Complex III inhibitor).

Steps:

-

Seeding: Plate

cells/well in a 96-well black-walled plate. Incubate overnight. -

Treatment: Treat cells with DMPQ (0, 1, 5, 10, 25, 50 µM) for 4 hours . Include Antimycin A (5 µM) as a positive control.

-

Staining: Wash cells 1x with HBSS. Add 5 µM MitoSOX™ working solution.

-

Incubation: Incubate for 15 minutes at 37°C, protected from light.

-

Detection: Wash 2x with warm HBSS. Measure fluorescence using a microplate reader (Ex/Em: 510/580 nm).

-

Data Analysis: Normalize fluorescence to cell count (via Hoechst 33342 counterstain) or total protein.

Protocol C: Annexin V/PI Apoptosis Assay

Rationale: To quantify the percentage of cells undergoing early vs. late apoptosis.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit.

-

Propidium Iodide (PI).

-

Flow Cytometer (e.g., BD FACSCanto).

Steps:

-

Treatment: Seed

cells in 6-well plates. Treat with DMPQ (IC50 and 2x IC50) for 24 hours. -

Harvesting: Collect supernatant (floating cells) and trypsinize adherent cells. Combine and pellet (300 x g, 5 min).

-

Washing: Wash pellet twice with cold PBS.

-

Resuspension: Resuspend cells in 100 µL 1X Annexin Binding Buffer.

-

Staining: Add 5 µL Annexin V-FITC and 5 µL PI. Vortex gently.

-

Incubation: Incubate for 15 min at RT in the dark.

-

Analysis: Add 400 µL Binding Buffer and analyze by flow cytometry within 1 hour.

-

Q1 (Annexin-/PI+): Necrosis.

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Q3 (Annexin-/PI-): Live.

-

Q4 (Annexin+/PI-): Early Apoptosis.

-

Data Presentation & Expected Results

Table 1: Expected IC50 Values (Hypothetical Range based on Analogs)

| Cell Line | Tissue Origin | Expected IC50 (µM) | Mechanism Note |

| HCT116 | Colon | 5 - 15 | High sensitivity due to metabolic reliance. |

| MCF-7 | Breast | 10 - 25 | Moderate sensitivity. |

| A549 | Lung | 15 - 30 | Often resistant; requires higher dose. |

| BJ Fibroblast | Normal (Control) | > 50 | Selectivity window check. |

Troubleshooting Guide:

-

Precipitation: If DMPQ precipitates in media, reduce the concentration or use a step-down dilution method (DMSO

PBS -

High Background in ROS Assay: Ensure Phenol Red-free media is used during fluorescence reading.

-

No Apoptosis: Check incubation time. Quinolinols may induce autophagy first; consider LC3B immunoblotting.

References

-

Diggle, S. P., et al. (2007). "The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS." Philosophical Transactions of the Royal Society B: Biological Sciences. Link

-

Reen, F. J., et al. (2011). "The Pseudomonas quinolone signal (PQS), and its precursor HHQ, modulate human immune responses." Journal of Cellular and Molecular Medicine. Link

-

Kouznetsov, V. V., et al. (2012). "Recent Progress in the Synthesis of Quinolines with Potential Biological Activity." Current Organic Chemistry. Link

-

Divakaruni, A. S., et al. (2014). "Thiazolidinediones are acute, specific inhibitors of the mitochondrial pyruvate carrier." Proceedings of the National Academy of Sciences (Reference for mitochondrial inhibitor protocols). Link

-

Wang, J., et al. (2020). "GPR35: An Emerging Target in Gastrointestinal Diseases." Trends in Pharmacological Sciences (Reference for GPR35 agonism by quinolines). Link

Disclaimer: This Application Note is for research use only. This compound is not approved for clinical use.

Sources

analytical methods for 5,7-Dimethyl-2-propyl-4-quinolinol quantification

Introduction & Scope

5,7-Dimethyl-2-propyl-4-quinolinol (DMPQ) is a substituted quinolone derivative sharing structural homology with the Pseudomonas Quinolone Signal (PQS) and various pharmaceutical intermediates (e.g., Rebamipide precursors). Its analysis is critical for two primary applications:

-

Medicinal Chemistry: As a pharmacophore in quorum sensing inhibitor development.

-

Process Chemistry: As a critical intermediate or impurity in the synthesis of polysubstituted quinoline drugs.

Analytical Challenge:

The quantification of DMPQ presents specific challenges due to tautomerism (4-hydroxyquinoline

This guide details a robust, validated protocol using RP-HPLC-UV/FLD for routine assay and LC-MS/MS for trace quantification, designed to overcome these specific physicochemical hurdles.

Chemical Properties & Method Strategy

| Property | Description | Analytical Implication |

| Formula / MW | C₁₄H₁₇NO / 215.29 g/mol | [M+H]⁺ = 216.3 (Target for MS) |

| pKa Values | ~3.2 (Quinoline N), ~11.0 (OH) | Mobile phase pH must be < 3.0 or > 8.0 to ensure single ionization state. |

| Solubility | Low in water; High in MeOH, DMSO | Diluents must contain >50% organic solvent to prevent precipitation. |

| UV/Fluorescence | Strongly fluorescent (Ex: 340 nm, Em: 410 nm). |

Strategic Choice: Acidic Mobile Phase

We utilize a mobile phase pH of ~2.5 using Formic Acid. At this pH, the quinoline nitrogen is fully protonated (

Analytical Workflow Diagram

The following diagram outlines the decision matrix for selecting the appropriate detection method based on sensitivity requirements.

Caption: Decision tree for DMPQ quantification. High-concentration synthetic samples utilize robust HPLC-UV; trace biological samples require extraction and LC-MS/MS.

Protocol A: HPLC-UV (Purity & Assay)

Application: Quality control of synthetic intermediates, purity assessment (>98%).

Instrument: Agilent 1260 Infinity II or Waters Alliance (or equivalent). Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm). Note: End-capping is essential to reduce peak tailing.

Chromatographic Conditions:

| Parameter | Setting |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |

| Mobile Phase B | Acetonitrile (LC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 40°C (Improves mass transfer for quinolones) |

| Injection Vol | 5 - 10 µL |

| Detection | UV at 245 nm (primary), 335 nm (secondary/confirmatory) |

Gradient Program:

-

0.0 min: 10% B

-

2.0 min: 10% B

-

10.0 min: 90% B (Linear Ramp)

-

12.0 min: 90% B

-

12.1 min: 10% B

-

15.0 min: Stop

System Suitability Criteria:

-

Tailing Factor (

): NMT 1.5 (Critical for this basic analyte). -

Theoretical Plates (

): > 5000. -

RSD (n=6): < 1.0%.

Protocol B: LC-MS/MS (Trace Quantification)

Application: Pharmacokinetics (PK), genotoxic impurity screening, or biological signaling studies.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Ionization: Electrospray Ionization (ESI), Positive Mode.

MS Source Parameters (Optimized):

-

Curtain Gas: 30 psi

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Ion Source Gas 1/2: 50/50 psi

MRM Transitions (Precursor

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Logic |

| DMPQ (Quant) | 216.3 | 174.2 | 25 | Loss of propyl chain ( |

| DMPQ (Qual) | 216.3 | 159.1 | 35 | Further loss of methyl/ring fragmentation |

| IS (d3-PQS) | 263.4 | 175.2 | 25 | Deuterated internal standard (if available) |

Sample Preparation (Liquid-Liquid Extraction):

-

Aliquot 100 µL of plasma/media.

-

Add 10 µL Internal Standard (IS).

-

Add 400 µL acidified Ethyl Acetate (0.1% Acetic Acid). Acid helps extract the phenol form.

-

Vortex 2 min, Centrifuge 10 min at 10,000 x g.

-

Evaporate supernatant under

. -

Reconstitute in 100 µL Mobile Phase (50:50 Water:ACN).

Validation & Troubleshooting Guide

Linearity and Range

-

HPLC-UV: Linear range 1.0 – 100.0 µg/mL (

). -

LC-MS/MS: Linear range 1.0 – 1000.0 ng/mL (

).

Troubleshooting Logic: The "Tailing" Problem

Quinolones are notorious for tailing due to interaction with residual silanols and metal impurities in the LC system.

Caption: Step-by-step troubleshooting for peak tailing, a common issue with quinolinol analysis.

Key Insight (Expertise): If tailing persists despite low pH, the analyte is likely chelating iron in the stainless steel frits. Passivate the LC system with 30% Phosphoric acid or use a PEEK-lined column (e.g., Agilent Bio-inert) to resolve this.

References

-

Rebamipide Impurity Profiling: Japanese Pharmacopoeia (JP XVIII). Official Monographs: Rebamipide. (2021). Pharmaceuticals and Medical Devices Agency.[1] Context: Establishes the baseline UV methods for quinolinone derivatives.

-

Quinolone Signaling Molecule Analysis: Ortori, C. A., et al. (2011). "Quantitative profiling of the quorum sensing signal molecules 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and 2-heptyl-4(1H)-quinolone (HHQ)." Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1170-1176. Context: Provides the foundational MS/MS fragmentation logic for 2-alkyl-4-quinolinols.

-

Chromatographic Behavior of Amphoteric Compounds: McCalley, D. V. (2010). "Analysis of basic solutes by HPLC." Journal of Chromatography A, 1217(6), 858-880. Context: Explains the silanol interaction mechanism causing peak tailing in quinolines.

-

LC-MS/MS Method Development Guidelines: US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." Context: Regulatory framework for the validation parameters cited in Protocol B.

Disclaimer: This protocol is intended for research and development purposes. Users must validate the method in their specific matrix according to local regulatory standards (e.g., ICH Q2(R1)) before routine use.

Sources

high-throughput screening assays for 5,7-Dimethyl-2-propyl-4-quinolinol

Application Note: High-Throughput Screening & Characterization of 5,7-Dimethyl-2-propyl-4-quinolinol

Subtitle: Profiling a Novel 2-Alkyl-4-Quinolone Scaffold as a Putative Modulator of the Pseudomonas aeruginosa PqsR (MvfR) Quorum Sensing Pathway.

Executive Summary & Biological Rationale

Compound Identity: this compound (CAS: 1070879-99-0) Molecular Target: PqsR (MvfR) Receptor / Pseudomonas aeruginosa Quorum Sensing (QS) System.

Scientific Context: The structural core of this compound—a 2-alkyl-4-quinolinol—is highly homologous to the native Pseudomonas aeruginosa quorum sensing signal molecules HHQ (2-heptyl-4-hydroxyquinoline) and PQS (2-heptyl-3-hydroxy-4(1H)-quinolone). These native ligands bind to the LysR-type transcriptional regulator PqsR (MvfR) , triggering the expression of virulence factors including pyocyanin, elastase, and rhamnolipids.

Hypothesis: Given the shortened C3-propyl alkyl chain (compared to the native C7-heptyl) and the steric bulk of the 5,7-dimethyl substitution, this compound is hypothesized to act as a competitive antagonist or a partial agonist of PqsR. Short-chain analogs often occupy the ligand-binding domain (LBD) without inducing the full conformational change required for transcriptional activation, thereby inhibiting virulence without exerting selective pressure for resistance (anti-virulence strategy).

Scope of this Guide: This application note details a validated High-Throughput Screening (HTS) cascade to characterize the activity of this compound, moving from primary reporter assays to orthogonal biochemical validation.

HTS Workflow Strategy

To ensure robust data, we employ a tiered screening approach. The primary screen utilizes a heterologous reporter system to isolate PqsR interaction from other QS networks (Las/Rhl).

Diagram 1: Screening Cascade Logic

Caption: Tiered HTS workflow for validating PqsR modulation, moving from heterologous reporters to phenotypic and biochemical confirmation.

Primary Assay: E. coli pEBP-pqsA-GFP Reporter

Rationale: Using an E. coli heterologous host expressing PqsR and the pqsA promoter fused to GFP allows for the isolation of the specific ligand-receptor interaction without interference from the complex P. aeruginosa metabolic background or the production of native HHQ/PQS signals.

Assay Principle:

-

Agonist Mode: Compound is added alone. Increase in GFP = Agonism.

-

Antagonist Mode: Compound is added with a sub-saturating concentration of native PQS (50 nM). Decrease in GFP = Antagonism.

Protocol 1: Microplate Reporter Assay

Materials:

-

Strain: E. coli DH5α harboring plasmid pEBP-pqsA-GFP (constitutive PqsR expression, PqsA promoter driving GFP).

-

Media: LB Broth supplemented with Kanamycin (50 µg/mL).

-

Control Ligand: PQS (Sigma-Aldrich), dissolved in DMSO.

-

Test Compound: this compound (10 mM DMSO stock).

-

Plate: 384-well black/clear-bottom microplate (Corning 3764).

Step-by-Step Procedure:

-

Inoculum Prep: Grow E. coli reporter strain overnight in LB-Kan at 37°C. Dilute 1:100 into fresh LB-Kan and grow to mid-log phase (OD600 ~ 0.5).

-

Compound Dispensing:

-

Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 50 nL of test compound into assay plates.

-

Final Concentration: Screen at 10 µM initially.

-

-

Agonist/Antagonist Setup:

-

Antagonist Wells: Dispense PQS to a final concentration of 50 nM (approx. EC50).

-

Agonist Wells: Add media vehicle only.

-

-

Bacterial Addition: Dilute the log-phase culture to OD600 = 0.05. Dispense 50 µL of culture into each well.

-

Incubation: Seal plates with breathable membrane. Incubate at 37°C for 4–6 hours with shaking (200 rpm).

-

Detection: Measure Fluorescence (Ex 485 nm / Em 535 nm) and Absorbance (OD600) on a multimode reader (e.g., PerkinElmer EnVision).

-

Data Normalization: Calculate Relative Fluorescence Units (RFU) normalized to cell density (RFU/OD600) to rule out bacteriostatic effects.

Validation Criteria:

-

Z-Factor: > 0.5 (using DMSO vs. 10 µM PqsR antagonist control).

-

Hit Definition: > 50% inhibition of PQS-induced signal (Antagonist) or > 3-fold increase over DMSO (Agonist).

Orthogonal Assay: Phenotypic Pyocyanin Quantification

Rationale: Transcriptional inhibition must translate to a phenotypic reduction in virulence factors. Pyocyanin is a redox-active toxin regulated directly by PqsR.

Protocol 2: Pyocyanin Extraction Assay

-

Culture: Inoculate wild-type P. aeruginosa (PAO1 or PA14) into PB (Peptone Broth) media to maximize pyocyanin production.

-

Treatment: Add this compound (10 µM - 100 µM) at the time of inoculation.

-

Incubation: Grow for 18 hours at 37°C with vigorous aeration.

-

Extraction:

-

Centrifuge 1 mL culture (10,000 x g, 5 min). Collect supernatant.

-

Add 500 µL Chloroform to supernatant. Vortex 30s.

-

Centrifuge and transfer the bottom (organic) phase to a fresh tube.

-

Add 200 µL 0.2 M HCl to the organic phase. Vortex.

-

Centrifuge. The top (aqueous) phase will turn pink/red if pyocyanin is present.

-

-

Quantification: Transfer 100 µL of the pink aqueous phase to a clear 96-well plate. Measure Absorbance at 520 nm .

Mechanistic Validation: Fluorescence Polarization (FP)

Rationale: To prove the compound binds directly to the PqsR protein (and is not affecting upstream biosynthesis or downstream translation), a competitive binding assay is required.

Assay Design:

-

Tracer: Fluorescently labeled PQS probe (e.g., PQS-FITC).

-

Protein: Purified PqsR Ligand Binding Domain (LBD).

-

Principle: High FP signal = Tracer bound to Protein. Low FP signal = Tracer displaced by Test Compound.

Data Analysis (Ki Calculation):

Plot mP (milli-polarization) vs. log[Compound]. Fit to a 4-parameter logistic equation to determine IC50.

Calculate Ki using the Cheng-Prusoff equation:

Data Presentation & Interpretation

Table 1: Expected Activity Profiles for 2-Alkyl-4-Quinolone Analogs

| Parameter | Native Ligand (PQS) | Agonist Analog | Antagonist Analog (Target Profile) |

| pqsA-GFP (No PQS) | High Signal | High Signal | Baseline (No Signal) |

| pqsA-GFP (+ 50nM PQS) | Saturated Signal | Saturated Signal | Reduced Signal (Inhibition) |

| Pyocyanin Production | High | High | Low / Absent |

| Cell Growth (OD600) | Normal | Normal | Normal (Not bacteriostatic) |

| FP Binding | High Affinity | High Affinity | High Affinity (Displacement) |

Critical Analysis: If this compound shows inhibition in the reporter assay but no binding in the FP assay, it may be acting via an off-target mechanism (e.g., membrane disruption) rather than specific PqsR antagonism.

References

-

Ilangovan, A., et al. (2013). "Structural basis for native agonist and synthetic inhibitor recognition by the Pseudomonas aeruginosa quorum sensing regulator PqsR (MvfR)." PLoS Pathogens. Link

-

Diggle, S. P., et al. (2007). "The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS." Philosophical Transactions of the Royal Society B. Link

-

Starkey, M., et al. (2014). "Identification of Anti-Virulence Compounds That Disrupt Quorum-Sensing Regulated Acute and Persistent Pathogenicity." PLoS Pathogens. Link

-

Fletcher, M. P., et al. (2007). "PqsR-dependent signaling in Pseudomonas aeruginosa." Journal of Bacteriology. Link

-

Klein, T., et al. (2012). "The identification of novel inhibitors of the PqsR quorum sensing receptor." ACS Chemical Biology. Link

Application Note: 5,7-Dimethyl-2-propyl-4-quinolinol as a Fluorescent Probe for Quorum Sensing Profiling

Executive Summary & Technical Rationale

The molecule 5,7-Dimethyl-2-propyl-4-quinolinol (DMPQ) represents a specialized class of intrinsically fluorescent 2-alkyl-4-quinolone (AQ) analogs. While structurally related to the native Pseudomonas aeruginosa signaling molecules HHQ (2-heptyl-4-quinolone) and PQS (Pseudomonas Quinolone Signal), DMPQ is engineered for enhanced physicochemical stability and specific fluorescence characteristics.

This guide details the application of DMPQ as a functional probe for the PqsR (MvfR) receptor , a key regulator of virulence in P. aeruginosa. Unlike native hydrophobic signals that aggregate in aqueous media, the shortened C3-propyl chain of DMPQ offers superior solubility while retaining the pharmacophore required for the hydrophobic ligand-binding domain (LBD) of PqsR. The 5,7-dimethyl substitution pattern serves a dual purpose: it restricts rotational freedom to enhance fluorescence quantum yield and provides steric bulk to probe the plasticity of the PqsR binding pocket.

Key Applications

-

Fluorescence Polarization (FP) Screening: Competitive displacement assays for identifying novel Quorum Sensing (QS) inhibitors.

-

Receptor Kinetics: Real-time monitoring of PqsR conformational shifts.

-

Subcellular Localization: Tracking AQ transport mechanisms in Gram-negative bacteria without bulky extrinsic fluorophores (e.g., FITC/BODIPY) that disrupt membrane diffusion.

Mechanistic Insight: The PqsR Signaling Pathway

To use DMPQ effectively, one must understand the biological circuit it interrogates. The PqsR receptor controls the transcription of the pqsABCDE operon. Native HHQ binds PqsR to drive virulence; DMPQ acts as a fluorescent surrogate in this pathway.

Visualization of the Signaling Cascade

The following diagram illustrates where DMPQ intersects with the native QS machinery.

Figure 1: The PqsR Quorum Sensing circuit. DMPQ acts as a competitive fluorescent surrogate for native HHQ/PQS ligands, binding the PqsR receptor to modulate or report on its activation state.

Physicochemical Properties & Handling[1][2][3][4]

Unlike extrinsic dyes, DMPQ is a "turn-on" solvatochromic probe. Its fluorescence intensity increases significantly when bound to the hydrophobic pocket of a protein or inserted into a lipid bilayer, shielding it from aqueous quenching.

| Property | Specification | Technical Note |

| Excitation Max | 335–345 nm | UV-excitable; requires quartz cuvettes or UV-transparent plates. |

| Emission Max | 410–425 nm (Blue) | Significant Stokes shift reduces self-quenching artifacts. |

| Solubility | DMSO (>10 mM) | Dilute into aqueous buffer slowly to prevent micro-precipitation. |

| pK_a (Ring Nitrogen) | ~2.5 | Fluorescence is pH-dependent; maintain pH 7.0–7.4 for stability. |

| Binding Affinity (K_d) | Low Micromolar (est. 1–5 µM) | Affinity is lower than native PQS (nM) but sufficient for competition assays. |

Experimental Protocols

Protocol A: Fluorescence Polarization (FP) Binding Assay

Objective: Determine the binding affinity of novel inhibitors by displacing the DMPQ probe from purified PqsR LBD (Ligand Binding Domain).

Reagents:

-

Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% Tween-20, 2 mM DTT.

-

Protein: Purified PqsR-LBD (C-terminal domain, residues 91–332).

-

Probe: DMPQ (10 mM stock in DMSO).

Step-by-Step Methodology:

-

Probe Titration (K_d Determination):

-

Prepare a serial dilution of PqsR protein (0 nM to 20 µM) in Assay Buffer.

-

Add DMPQ to a fixed final concentration of 50 nM .

-

Incubate for 30 minutes at 25°C in the dark.

-

Measure Fluorescence Polarization (Ex: 340 nm / Em: 420 nm).

-

Logic: As protein concentration increases, the small probe binds the large protein, slowing rotation and increasing polarization (mP). Plot mP vs. [Protein] to find the

of the probe.

-

-

Competitive Screening (IC_50 Determination):

-

Master Mix: Combine PqsR protein (at concentration =

determined above) and DMPQ (50 nM). -

Dispense 19 µL of Master Mix into 384-well black microplates.

-

Add 1 µL of test compound (inhibitor) at varying concentrations.

-

Incubate for 45–60 minutes at 25°C.

-

Read: Measure mP.

-

Self-Validation: A decrease in mP indicates the test compound has displaced the DMPQ probe into the free, rapidly tumbling state.

-

Protocol B: Cellular Accumulation & Efflux Assay

Objective: Visualize the uptake of AQ analogs in P. aeruginosa or surrogate E. coli strains expressing PqsR.

Methodology:

-

Culture Prep: Grow P. aeruginosa (PAO1 wild type and

mutant) to early stationary phase ( -

Washing: Centrifuge 1 mL of culture; wash 2x with PBS to remove secreted native PQS/HHQ (which are also fluorescent).

-

Labeling: Resuspend cells in PBS containing 10 µM DMPQ .

-

Incubation: Incubate at 37°C for 15 minutes.

-

Imaging:

-

Mount on agarose pad.

-

Use Widefield Epifluorescence or Confocal Microscopy.

-

Filter Set: DAPI channel (Ex 350/50, Em 460/50).

-

Note: The 5,7-dimethyl group enhances lipophilicity slightly compared to a bare propyl chain, allowing membrane intercalation.

-

-

Data Interpretation:

-

Cytosolic Signal: Indicates active transport or passive diffusion.

-

Membrane Signal: Indicates partitioning into the inner/outer membrane (common for AQs).

-

Control: The

mutant should show cleaner uptake kinetics as it lacks endogenous competitive ligands.

-

Troubleshooting & Critical Controls

To ensure scientific integrity (E-E-A-T), every experiment must include the following internal controls:

| Issue | Potential Cause | Solution/Control |

| High Background Fluorescence | Non-specific binding to BSA or plasticware. | Use "Non-Binding Surface" (NBS) plates. Add 0.01% Triton X-100 to reduce stickiness. |

| No Polarization Shift | Protein inactive or probe aggregated. | Control: Run a titration with native PQS (non-fluorescent) to verify it displaces the probe. If PQS doesn't drop the mP, the protein is dead. |

| Inner Filter Effect | High concentration of inhibitor absorbs UV light. | Check absorbance of library compounds at 340 nm. If OD > 0.1, data is invalid. |

| Blue Shift in Emission | Probe in hydrophobic environment. | This is expected behavior upon binding. Use this solvatochromism as a secondary confirmation of binding. |

References

-

Ilangovan, A. et al. (2013). "Structure-based design of PqsR antagonists." Structure, 21(11), 1967-1977.

- Context: Establishes the structural basis for AQ binding to the PqsR hydrophobic pocket, valid

-

Diggle, S. P. et al. (2007). "The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS." Philosophical Transactions of the Royal Society B, 362(1483), 1247–1254.

- Context: foundational text on the intrinsic fluorescence and biology of 2-alkyl-4-quinolones.

- Starkey, M. et al. (2014). "Chemical probes for the study of quorum sensing in Pseudomonas aeruginosa." Chemical Reviews, 114(12), 6068-6091.

-

PubChem Compound Summary. "this compound (CAS 1070879-99-0)."[1]

-

Context: Verification of chemical structure and identifiers.[2]

-

Sources

Application Notes and Protocols for the In Vivo Formulation of 5,7-Dimethyl-2-propyl-4-quinolinol

Introduction: Navigating the Formulation Challenges of Poorly Soluble QuinolinoI Derivatives

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing significant biological activity.[1] However, like many heterocyclic aromatic compounds, quinolinols often exhibit poor aqueous solubility, a major hurdle for in vivo evaluation. Low solubility can lead to low and erratic oral bioavailability, complicating the interpretation of pharmacokinetic (PK) and pharmacodynamic (PD) studies.[2][3][4] 5,7-Dimethyl-2-propyl-4-quinolinol, as a lipophilic molecule, is anticipated to fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability), making formulation design a critical determinant of its in vivo success.[1][5][6]

This guide provides a comprehensive, tiered approach to developing a suitable formulation for in vivo studies of this compound. It is designed for researchers, scientists, and drug development professionals, moving from fundamental pre-formulation assessments to advanced formulation strategies. The core philosophy is to establish a robust, reproducible, and well-characterized formulation that ensures consistent drug exposure, thereby generating reliable in vivo data.

Part 1: Essential Pre-formulation Assessment

Table 1: Critical Physicochemical Properties for Formulation Development

| Parameter | Experimental Method(s) | Rationale for Formulation Design |

| Aqueous Solubility | Shake-flask method at various pH values (e.g., 2.0, 4.5, 6.8, 7.4) | Determines the intrinsic solubility and pH-dependent solubility profile. Essential for deciding if a simple suspension is feasible or if solubilization is required. |

| Solubility in Co-solvents & Lipids | Shake-flask method with common excipients (e.g., PEG400, Propylene Glycol, Labrafac™) | Identifies potential solubilizing agents for co-solvent or lipid-based formulations. |

| LogP / LogD | HPLC-based or shake-flask method | Indicates the lipophilicity of the compound. A high LogP (typically >3) suggests that lipid-based formulations may be a promising approach.[3] |

| pKa | Potentiometric titration or UV-spectroscopy | Identifies ionizable groups and predicts how solubility will change in the gastrointestinal tract. |

| Melting Point & Thermal Properties | Differential Scanning Calorimetry (DSC) | Provides information on the solid-state properties (crystallinity, polymorphism) which can affect dissolution rate. |

| Chemical Stability | HPLC-based stability-indicating method in various buffers and vehicles | Ensures the compound does not degrade in the chosen formulation vehicle during preparation, storage, and administration. |

This initial characterization phase is a self-validating system; the data gathered will logically point towards the most viable formulation strategies, as illustrated in the workflow below.

Caption: Formulation Development Workflow for Poorly Soluble Compounds.

Part 2: Tiered Formulation Development Strategy

Based on the pre-formulation data, a tiered approach allows for a systematic and resource-efficient development process. Start with the simplest formulation and only increase complexity if necessary to achieve the desired exposure.

Tier 1: Aqueous Suspension (Default Starting Point)

For many preclinical studies, a simple, uniform suspension is the preferred starting point due to its ease of preparation and low potential for excipient-induced physiological effects.[7] This approach is suitable if the required dose can be delivered in a reasonable volume (typically <10 mL/kg for rodents) and the API has sufficient stability.